Nanoparticles,Triiron tetraoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magnetite dispersion refers to the stable suspension of magnetite (Fe₃O₄) nanoparticles in a liquid medium. Magnetite is a naturally occurring iron oxide with unique magnetic properties, making it highly valuable in various scientific and industrial applications. The dispersion of magnetite nanoparticles enhances their usability in fields such as medicine, environmental remediation, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnetite nanoparticles can be synthesized using several methods, including:

Thermal Decomposition: This method involves the thermal decomposition of iron precursors in the presence of surfactants at high temperatures.

Hydrothermal Synthesis: This technique involves the reaction of iron salts in a high-pressure, high-temperature aqueous solution.

Sol-Gel Method: This involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.

Industrial Production Methods: Industrial production of magnetite nanoparticles often employs the co-precipitation method due to its simplicity, cost-effectiveness, and ability to produce large quantities of nanoparticles with controlled size and shape .

Types of Reactions:

Oxidation: Magnetite can undergo oxidation to form maghemite (γ-Fe₂O₃) under certain conditions.

Reduction: Magnetite can be reduced to form metallic iron (Fe) under a hydrogen atmosphere.

Substitution: Magnetite can participate in ion-exchange reactions where metal ions in the magnetite lattice are replaced by other metal ions.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.

Reduction: Requires a reducing agent such as hydrogen gas at high temperatures.

Substitution: Involves the use of metal salts in an aqueous solution under controlled pH and temperature conditions.

Major Products:

Oxidation: Maghemite (γ-Fe₂O₃).

Reduction: Metallic iron (Fe).

Substitution: Various metal-substituted magnetite compounds.

Aplicaciones Científicas De Investigación

Magnetite dispersion has a wide range of applications in scientific research:

Environmental Remediation: Employed in the removal of heavy metals and organic pollutants from water.

Materials Science: Utilized in the development of magnetic nanocomposites and ferrofluids for various engineering applications.

Biology: Applied in cell separation, biosensing, and as carriers for biomolecules.

Mecanismo De Acción

The unique properties of magnetite nanoparticles arise from their superparamagnetic behavior, which allows them to be magnetized in the presence of an external magnetic field and demagnetized when the field is removed . This property is crucial for applications such as targeted drug delivery, where the nanoparticles can be directed to specific sites in the body using a magnetic field . The surface of magnetite nanoparticles can be functionalized with various molecules to enhance their biocompatibility and targeting ability .

Comparación Con Compuestos Similares

Maghemite (γ-Fe₂O₃): Similar to magnetite but with a different crystal structure and slightly different magnetic properties.

Hematite (α-Fe₂O₃): Another iron oxide with antiferromagnetic properties, used in different applications.

Cobalt Ferrite (CoFe₂O₄): A magnetic nanoparticle with higher coercivity and saturation magnetization compared to magnetite.

Uniqueness of Magnetite: Magnetite’s superparamagnetic properties, biocompatibility, and ease of synthesis make it uniquely suited for a wide range of applications, particularly in biomedicine and environmental remediation .

Propiedades

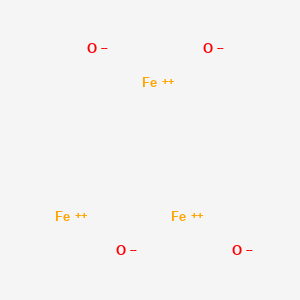

Fórmula molecular |

Fe3O4-2 |

|---|---|

Peso molecular |

231.53 g/mol |

Nombre IUPAC |

iron(2+);oxygen(2-) |

InChI |

InChI=1S/3Fe.4O/q3*+2;4*-2 |

Clave InChI |

IPPLQKQIHURHHK-UHFFFAOYSA-N |

SMILES canónico |

[O-2].[O-2].[O-2].[O-2].[Fe+2].[Fe+2].[Fe+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B8781139.png)

![Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8781196.png)